molecular formula C12H15NO3S B1528089 tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 478628-26-1

tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B1528089
CAS No.: 478628-26-1
M. Wt: 253.32 g/mol
InChI Key: HFSMNGQTYGHKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a thieno group, which is a five-membered ring containing four carbon atoms and one sulfur atom. The molecule also contains a tert-butyl group and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring and the sulfur in the thieno ring would likely have a significant impact on the compound’s chemical properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on this compound, it’s not possible to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential use in chemical synthesis or materials science .

Properties

IUPAC Name

tert-butyl 7-oxo-4,6-dihydrothieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-6-8-4-5-17-10(8)9(14)7-13/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSMNGQTYGHKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
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tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

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